molecular formula C16H11ClF2N2O2S B5987268 2-{[(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE

2-{[(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE

Cat. No.: B5987268
M. Wt: 368.8 g/mol
InChI Key: HKLWFZBWFCJZTQ-UHFFFAOYSA-N
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Description

2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(difluoromethyl)-4-methyl-3-pyridyl cyanide is a complex organic compound. It features a benzodioxole ring, a pyridine ring, and a cyanide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(difluoromethyl)-4-methyl-3-pyridyl cyanide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Chlorine Atom: Chlorination of the benzodioxole ring is performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Addition of the Cyanide Group: The cyanide group is introduced through nucleophilic substitution reactions, typically using sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyanide group, converting it to an amine.

    Substitution: The chlorine atom on the benzodioxole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(difluoromethyl)-4-methyl-3-pyridyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(difluoromethyl)-4-methyl-3-pyridyl cyanide exerts its effects is complex and involves multiple molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting or activating them.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(difluoromethyl)-4-methyl-3-pyridyl cyanide stands out due to its unique combination of a benzodioxole ring, a pyridine ring, and a cyanide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-6-(difluoromethyl)-4-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF2N2O2S/c1-8-2-12(15(18)19)21-16(10(8)5-20)24-6-9-3-13-14(4-11(9)17)23-7-22-13/h2-4,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLWFZBWFCJZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC3=C(C=C2Cl)OCO3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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